molecular formula C22H32N2O4 B1413235 2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate CAS No. 2089649-33-0

2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Cat. No.: B1413235
CAS No.: 2089649-33-0
M. Wt: 388.5 g/mol
InChI Key: YSMJRXHRUBYVTJ-UHFFFAOYSA-N
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Description

“2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate” is a chemical compound with the molecular formula C22H32N2O4 . It belongs to the class of organic compounds known as aliphatic heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would be determined by its molecular formula, C22H32N2O4 . It appears to contain a spirocyclic structure (indicated by the term ‘spiro’ in its name), which is a compound with two rings that share a single atom.


Physical and Chemical Properties Analysis

Some basic physical and chemical properties can be inferred from the compound’s structure. For example, it likely has a significant molecular weight (388.50 g/mol) due to its size and complexity. The presence of polar functional groups (such as the carboxylate groups) could influence its solubility properties.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds, while structurally different, share some chemical characteristics with the specified compound due to the presence of tert-butyl groups. SPAs are used in various products to retard oxidative reactions. Studies suggest some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future studies are recommended to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Fate in Environmental Systems

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, have been extensively reviewed. Microorganisms capable of degrading ETBE in soil and groundwater have been identified, suggesting pathways for the microbial breakdown of similar ether-containing compounds. The degradation begins with hydroxylation, followed by the formation of several intermediates. This research underscores the microbial capacity to degrade complex organic molecules and the potential environmental impacts of ether oxygenates (Thornton et al., 2020).

Decomposition Studies for Environmental Cleanup

Methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor has been studied, demonstrating the feasibility of applying radio frequency plasma for decomposing and converting MTBE. This research could provide insights into advanced methods for the environmental cleanup of organic pollutants, including the decomposition of complex organic compounds (Hsieh et al., 2011).

Biochemical Analysis

Biochemical Properties

2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions is primarily inhibitory, which can lead to alterations in the normal functioning of the enzymes and proteins it interacts with.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in cell growth and apoptosis, leading to changes in cell proliferation and survival. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and altered metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth, metabolism, and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. High doses of this compound have been associated with toxic or adverse effects, including cell death and organ damage.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the tricarboxylic acid cycle, resulting in reduced energy production and altered metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity . It is directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

7-O-tert-butyl 4-O-ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-5-27-19(25)18-14-23(13-17-9-7-6-8-10-17)15-22(18)11-12-24(16-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMJRXHRUBYVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111649
Record name 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 2-(1,1-dimethylethyl) 9-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089649-33-0
Record name 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 2-(1,1-dimethylethyl) 9-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089649-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diazaspiro[4.4]nonane-2,9-dicarboxylic acid, 7-(phenylmethyl)-, 2-(1,1-dimethylethyl) 9-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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